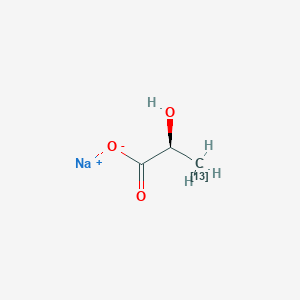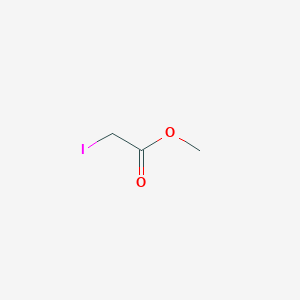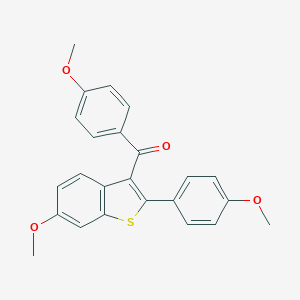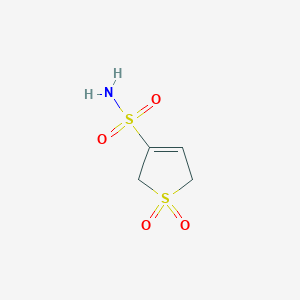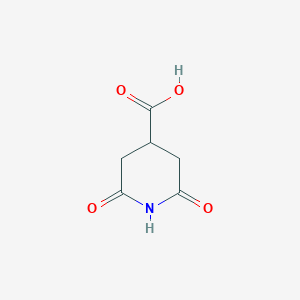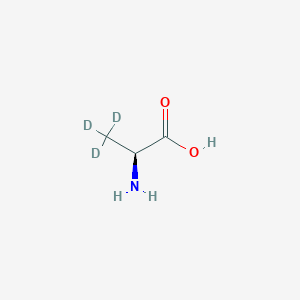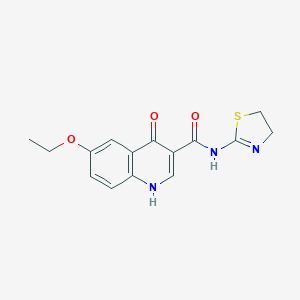
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide, commonly known as DTCQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DTCQ belongs to the class of quinoline-based compounds and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of DTCQ involves the inhibition of various enzymes and proteins involved in cellular processes. DTCQ has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. DTCQ has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
生化学的および生理学的効果
DTCQ has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and improve cognitive function in animal models of Alzheimer's disease. DTCQ has also been shown to exhibit antimicrobial activity against various pathogenic bacteria.
実験室実験の利点と制限
DTCQ has several advantages and limitations for lab experiments. It is a synthetic compound that can be easily synthesized with good yields and high purity. However, it has limited solubility in aqueous solutions, which can limit its use in certain experimental setups. DTCQ also has limited stability in solution, which can affect its potency over time.
将来の方向性
There are several future directions for the study of DTCQ. One potential area of research is the development of novel analogs of DTCQ with improved solubility and stability. Another area of research is the study of the pharmacokinetics and pharmacodynamics of DTCQ in animal models and humans. Additionally, the potential use of DTCQ in combination therapies for the treatment of various diseases should be explored. Finally, the development of novel drug delivery systems for DTCQ could improve its efficacy and reduce potential side effects.
合成法
The synthesis of DTCQ involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate, followed by the condensation of the resulting intermediate with 2-chloro-3-formylquinoline. The final product is obtained by the reaction of the intermediate with thiourea. The synthesis of DTCQ has been optimized to yield a high purity product with good yields.
科学的研究の応用
DTCQ has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. DTCQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
111951-05-4 |
|---|---|
製品名 |
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide |
分子式 |
C15H15N3O3S |
分子量 |
317.4 g/mol |
IUPAC名 |
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H15N3O3S/c1-2-21-9-3-4-12-10(7-9)13(19)11(8-17-12)14(20)18-15-16-5-6-22-15/h3-4,7-8H,2,5-6H2,1H3,(H,17,19)(H,16,18,20) |
InChIキー |
BUFXHCLMVIZQJO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NCCS3 |
正規SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NCCS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



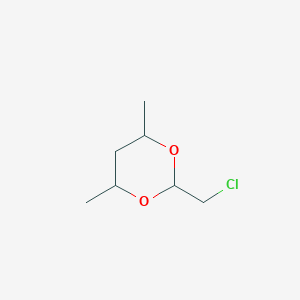

![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
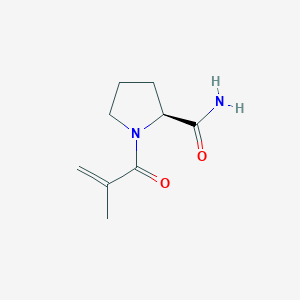
![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)
